REACTION_SMILES
|
[ClH:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:10]([CH2:11][C:12](=[O:13])[OH:14])[NH:15][C:16](=[O:17])[CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:7][cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:10]([CH2:11][C:12](=[O:13])[OH:14])[NH2:15])[cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(NC(=O)Cc1ccccc1)c1cccc([N+](=O)[O-])c1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)c1cccc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[ClH:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:10]([CH2:11][C:12](=[O:13])[OH:14])[NH:15][C:16](=[O:17])[CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:7][cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:10]([CH2:11][C:12](=[O:13])[OH:14])[NH2:15])[cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(NC(=O)Cc1ccccc1)c1cccc([N+](=O)[O-])c1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)O)c1cccc([N+](=O)[O-])c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |